molecular formula C16H24O3 B14095731 Brefeldin-C

Brefeldin-C

Cat. No.: B14095731
M. Wt: 264.36 g/mol
InChI Key: DDFOHHVPBOQQDW-FUDLCGMLSA-N
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Description

Brefeldin-C is a macrolide antibiotic produced by various fungal species, including Penicillium brefeldianum. It is structurally related to brefeldin-A and has been studied for its biological activities, including its potential as an anticancer agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Brefeldin-C can be synthesized through an enantioselective radical hydroalkynylation process starting from 2-furanylcyclopentene. This method introduces the two cyclopentane stereocenters in a single step and involves a series of eight steps with six product purifications, resulting in an overall yield of 18% .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using fungal strains such as Penicillium brefeldianum. The fermentation conditions are optimized to maximize the yield of the compound, and high-performance liquid chromatography (HPLC) is used for rapid quantitation during the fermentation process .

Chemical Reactions Analysis

Types of Reactions

Brefeldin-C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include enantioselective hydroboration agents, radical initiators, and oxidizing agents. The reactions are typically carried out under anhydrous conditions and controlled temperatures to ensure high yields and selectivity .

Major Products

The major products formed from the reactions involving this compound include various analogs with modified biological activities. These analogs are studied for their potential therapeutic applications, particularly in cancer treatment .

Mechanism of Action

Brefeldin-C exerts its effects by targeting specific molecular pathways involved in protein trafficking. It inhibits the function of Sec7-type GTP-exchange factors, which are responsible for activating small GTPases like Arf1. This inhibition disrupts the formation of transport vesicles and affects the Golgi apparatus, leading to altered cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific enantioselective synthesis route and its distinct biological activities. Its ability to disrupt protein trafficking and induce apoptosis in cancer cells makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

(1S,2S,3E,7R,11E,13R)-2-hydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C16H24O3/c1-12-6-3-2-4-7-13-8-5-9-14(13)15(17)10-11-16(18)19-12/h4,7,10-15,17H,2-3,5-6,8-9H2,1H3/b7-4+,11-10+/t12-,13+,14+,15+/m1/s1

InChI Key

DDFOHHVPBOQQDW-FUDLCGMLSA-N

Isomeric SMILES

C[C@@H]1CCC/C=C/[C@H]2CCC[C@@H]2[C@H](/C=C/C(=O)O1)O

Canonical SMILES

CC1CCCC=CC2CCCC2C(C=CC(=O)O1)O

Origin of Product

United States

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